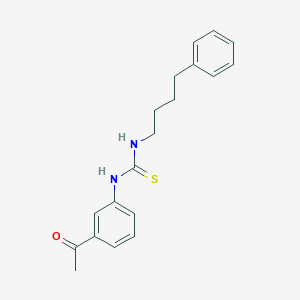![molecular formula C14H21ClN2O B4725359 1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride](/img/structure/B4725359.png)
1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride
Übersicht
Beschreibung
1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride is a chemical compound used in various scientific research applications. It is synthesized using a specific method and has significant biochemical and physiological effects.
Wirkmechanismus
1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride inhibits the activity of certain enzymes by binding to them and preventing them from carrying out their normal function. It has been shown to specifically target the catalytic domain of protein kinase C and the catalytic and regulatory domains of phospholipase D.
Biochemical and Physiological Effects:
This compound has significant biochemical and physiological effects. It has been shown to inhibit cell growth and induce cell death in certain cancer cells. Additionally, it has been shown to inhibit the secretion of certain hormones and cytokines, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride has several advantages and limitations for lab experiments. One advantage is its specificity for certain enzymes, which allows for targeted studies of their function. Additionally, it has been shown to have low toxicity in cell culture studies. However, its use in animal studies is limited due to its poor solubility in water and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride. One direction is the development of more soluble analogs to improve its use in animal studies. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in cancer and other diseases. Finally, it could be used as a tool to study the role of specific proteins and enzymes in various physiological processes.
In conclusion, this compound is a chemical compound used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Its specificity for certain enzymes and potential therapeutic applications make it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride is used in various scientific research applications. It is used as a chemical tool to study the function of specific proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase D, which are involved in various cellular processes. Additionally, it has been used to study the role of certain proteins in cancer and other diseases.
Eigenschaften
IUPAC Name |
1-[3-(benzylamino)propyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c17-14-8-4-10-16(14)11-5-9-15-12-13-6-2-1-3-7-13;/h1-3,6-7,15H,4-5,8-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGAGSHISYQDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4725277.png)
![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![N-cyclopropyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4725286.png)
![N-{4-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B4725289.png)
![5-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B4725303.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4725307.png)
![4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4725314.png)

![methyl 1-(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4725353.png)
![methyl [4-({[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4725364.png)

![1-ethyl-N,N-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B4725372.png)
![2-chloro-N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4725375.png)
